molecular formula C14H20BrN3O2 B2529117 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380077-36-9

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

货号 B2529117
CAS 编号: 2380077-36-9
分子量: 342.237
InChI 键: QUPXVNIGMKSUEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, commonly known as BRD-6929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase BRD4, which plays a crucial role in chromatin remodeling and gene transcription. The inhibition of BRD4 has been shown to have a therapeutic effect in various diseases, including cancer, inflammation, and cardiovascular diseases.

作用机制

BRD-6929 inhibits the protein kinase BRD4, which is involved in chromatin remodeling and gene transcription. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the activation of gene transcription. The inhibition of BRD4 by BRD-6929 prevents the recruitment of transcriptional machinery, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
BRD-6929 has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.

实验室实验的优点和局限性

BRD-6929 has several advantages for lab experiments. It is a potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in various diseases. Additionally, it has been shown to have a therapeutic effect in various diseases, which makes it a promising candidate for drug development. However, there are also limitations to using BRD-6929 in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, the long-term effects of BRD-6929 on gene expression and cellular function are not fully understood.

未来方向

There are several future directions for the research on BRD-6929. One direction is to study the long-term effects of BRD-6929 on gene expression and cellular function. Another direction is to develop more potent and selective inhibitors of BRD4. Additionally, the therapeutic potential of BRD-6929 in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the use of BRD-6929 in combination with other therapeutic agents should be investigated to enhance its therapeutic efficacy.

合成方法

The synthesis of BRD-6929 involves several steps. The first step involves the synthesis of 5-bromopyrimidine-2-carboxylic acid, which is then converted into 5-bromopyrimidin-2-ylamine. The second step involves the synthesis of 1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, which is achieved by reacting 5-bromopyrimidin-2-ylamine with 4-hydroxypiperidine and 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The final product is obtained after purification using chromatography.

科学研究应用

BRD-6929 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.

属性

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXVNIGMKSUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。